molecular formula C18H20N2O4 B2929317 methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448034-37-4

methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2929317
CAS No.: 1448034-37-4
M. Wt: 328.368
InChI Key: ZGMRXVMBDFSGLH-UHFFFAOYSA-N
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Description

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a furan ring, an amide linkage, and a tetrahydroisoquinoline core

Scientific Research Applications

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of fine chemicals.

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being developed as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Amide: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate amine to form the furan amide intermediate.

    Construction of the Tetrahydroisoquinoline Core: The next step involves the cyclization of the furan amide with a suitable precursor to form the tetrahydroisoquinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the amide group can yield the corresponding amine.

Mechanism of Action

The mechanism of action of methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The furan ring and amide group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity. The tetrahydroisoquinoline core can interact with various receptors and ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,5-dimethylfuran-3-amido)benzoate
  • Methyl 1-(2,5-dimethylfuran-3-amido)cyclohexane-1-carboxylate
  • Methyl (1S,2S,3R,4S)-3-(2,5-dimethylfuran-3-amido)bicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

Methyl 7-(2,5-dimethylfuran-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its combination of a furan ring, an amide linkage, and a tetrahydroisoquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 7-[(2,5-dimethylfuran-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-8-16(12(2)24-11)17(21)19-15-5-4-13-6-7-20(18(22)23-3)10-14(13)9-15/h4-5,8-9H,6-7,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMRXVMBDFSGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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